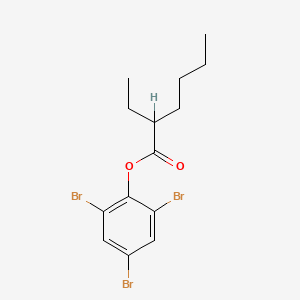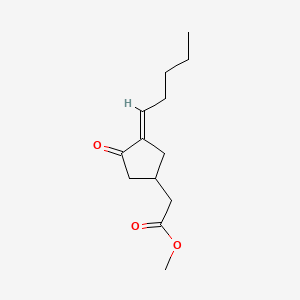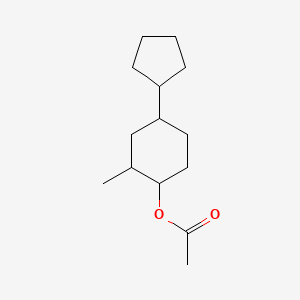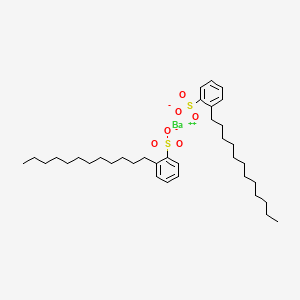
Barium dodecylbenzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barium dodecylbenzenesulphonate is a chemical compound that belongs to the class of alkylbenzene sulfonates. These compounds are known for their surfactant properties, which make them useful in a variety of industrial applications. This compound is particularly noted for its role as a flow improver in crude oil, where it helps to reduce viscosity and improve the flow characteristics of heavy oil .
Méthodes De Préparation
The synthesis of barium dodecylbenzenesulphonate typically involves the reaction of dodecylbenzene sulfonic acid with barium hydroxide. This reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dodecylbenzene sulfonic acid+Barium hydroxide→Barium dodecylbenzenesulphonate+Water
In industrial settings, the production of this compound may involve additional steps such as purification and concentration to achieve the desired product quality .
Analyse Des Réactions Chimiques
Barium dodecylbenzenesulphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under certain conditions, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to other functional groups.
Substitution: The sulfonate group can be substituted with other groups in the presence of suitable reagents.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Barium dodecylbenzenesulphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant in various chemical reactions to enhance the solubility of reactants and improve reaction rates.
Biology: The compound is used in studies involving cell membranes and protein interactions due to its surfactant properties.
Medicine: It is explored for its potential use in drug delivery systems, where its ability to form micelles can be utilized to encapsulate and transport drugs.
Mécanisme D'action
The mechanism of action of barium dodecylbenzenesulphonate primarily involves its surfactant properties. The compound has a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This structure allows it to reduce surface tension and form micelles in aqueous solutions. In the context of crude oil, the compound interacts with the oil molecules, reducing viscosity and improving flow characteristics .
Comparaison Avec Des Composés Similaires
Barium dodecylbenzenesulphonate can be compared with other alkylbenzene sulfonates such as sodium dodecylbenzenesulfonate and calcium dodecylbenzenesulfonate. While all these compounds share similar surfactant properties, this compound is particularly effective as a flow improver in crude oil due to its unique interaction with oil molecules. Other similar compounds include:
Sodium dodecylbenzenesulfonate: Commonly used in detergents and cleaning agents.
Calcium dodecylbenzenesulfonate: Used in similar applications but with different solubility and interaction properties.
Triethanolamine dodecylbenzenesulfonate: Used in cosmetics and personal care products
These comparisons highlight the unique properties and applications of this compound in various fields.
Propriétés
Numéro CAS |
28575-89-5 |
|---|---|
Formule moléculaire |
C36H58BaO6S2 |
Poids moléculaire |
788.3 g/mol |
Nom IUPAC |
barium(2+);2-dodecylbenzenesulfonate |
InChI |
InChI=1S/2C18H30O3S.Ba/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;;+2/p-2 |
Clé InChI |
BBCDCWSBHCIZJI-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


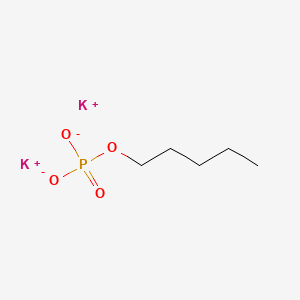
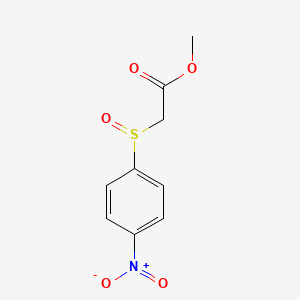
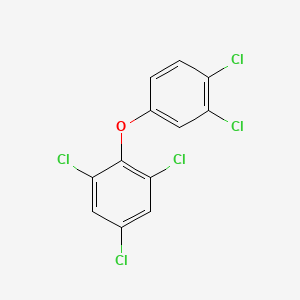
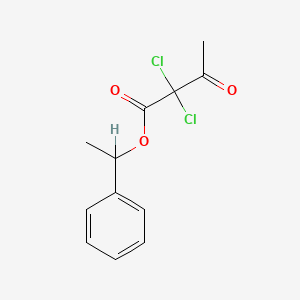
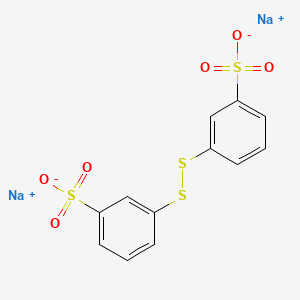
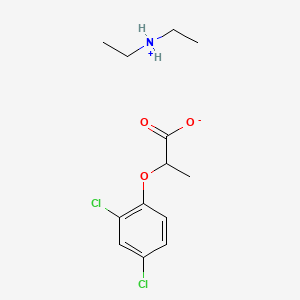
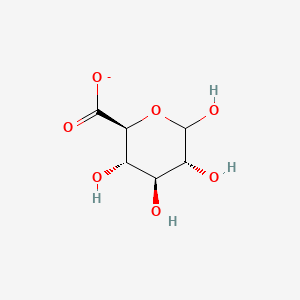
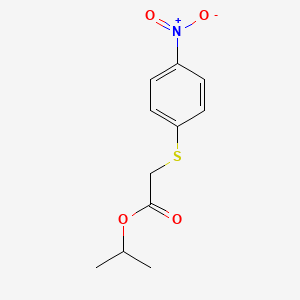
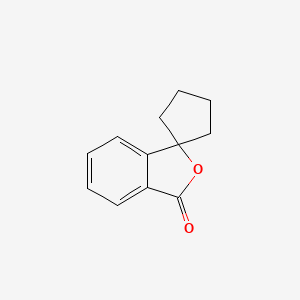

![2-[(1-Ethyl-3-methylpentylidene)amino]ethanol](/img/structure/B12665261.png)
